5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
Overview
Description
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a chemical compound known for its unique structure and properties. It is a benzimidazole derivative with chlorine atoms attached to its molecular framework, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-pyridinecarboxaldehyde and 4,5-dichloro-1,2-phenylenediamine.
Condensation Reaction: The key step involves a condensation reaction between 2-chloro-3-pyridinecarboxaldehyde and 4,5-dichloro-1,2-phenylenediamine in the presence of a suitable catalyst and solvent.
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.
Scientific Research Applications
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-3-pyridinyl)-1H-benzimidazole: Lacks the additional chlorine atoms on the benzimidazole ring.
5,6-dichloro-1H-benzimidazole: Lacks the pyridinyl group.
Uniqueness
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is unique due to the presence of both chlorine atoms and the pyridinyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5,6-dichloro-2-(2-chloropyridin-3-yl)-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3N3/c13-7-4-9-10(5-8(7)14)18-12(17-9)6-2-1-3-16-11(6)15/h1-5H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPSPHGWFXMOCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC3=CC(=C(C=C3N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324671 | |
Record name | 5,6-dichloro-2-(2-chloropyridin-3-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666472 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
337920-55-5 | |
Record name | 5,6-dichloro-2-(2-chloropyridin-3-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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